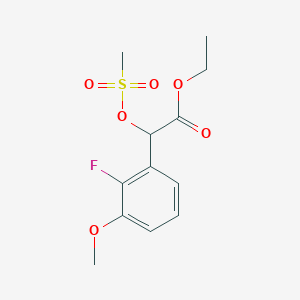
N-(5-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring, a pyridine ring, and a chlorinated phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorantraniliprole: A compound with a similar structure, known for its insecticidal properties.
Flubendiamide: Another related compound used as an insecticide.
Uniqueness
N-(5-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Eigenschaften
Molekularformel |
C18H17ClN4O |
|---|---|
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H17ClN4O/c1-3-16-14(11-21-23(16)17-6-4-5-9-20-17)18(24)22-15-10-13(19)8-7-12(15)2/h4-11H,3H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
LZELOFVPVJUNNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=CC(=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


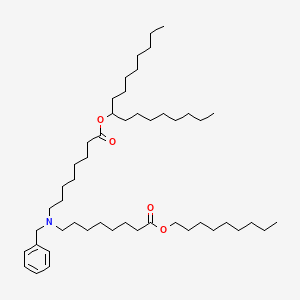
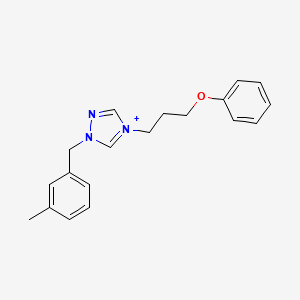
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13366785.png)
![6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13366789.png)
![1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol](/img/structure/B13366796.png)
![3-Ethyl-8-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13366807.png)
![6-(3,4-Dimethylbenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366809.png)
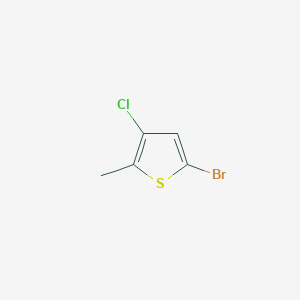
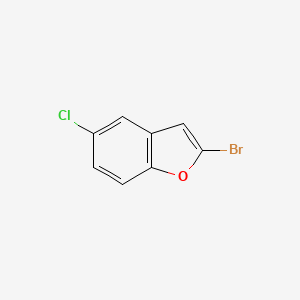

![2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester](/img/structure/B13366837.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366840.png)
![(3S,4R)-4-[(4-hydroxyphenyl)amino]oxolan-3-ol](/img/structure/B13366850.png)
